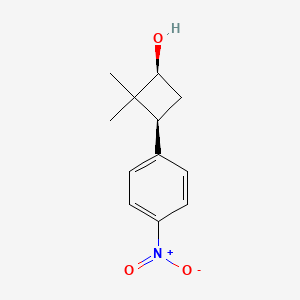

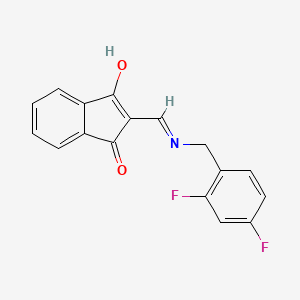

rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis is a chiral compound that has gained significant attention in the field of organic chemistry due to its unique structure and properties. This compound is synthesized using various methods, and it has been found to have numerous scientific research applications.

Scientific Research Applications

1. Cancer Research

The synthesis of rac- and meso-4F-Pt(CBDC) complexes, including a derivative of rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis, has shown promising effects in inhibiting human breast cancer cell lines, surpassing carboplatin in effectiveness. These compounds have been attributed with the ability to accumulate in tumor cells, indicating their potential in cancer therapeutics (Gust et al., 1998).

2. Synthesis of Enantiomerically Pure Compounds

Enantiomerically pure compounds have been synthesized using rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis, as a starting material. Key steps in these syntheses involve racemization and photoinduced rearrangement processes, indicating the chemical's utility in creating specific stereochemical configurations in organic synthesis (Frauenrath & Philipps, 1985).

3. Organometallics and Pharmacology

In the field of organometallic chemistry, rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis, and its derivatives have been synthesized and characterized for their potential pharmacological applications. Studies include the synthesis of silicon analogues of known therapeutic compounds, adding a new dimension to the pharmacological properties of these materials (Daiss et al., 2006).

4. Stereochemical Analysis in DNA Damage

The compound's stereochemistry has been crucial in studies of DNA damage, particularly in understanding the formation of cyclobutane pyrimidine dimers. Such studies are vital in comprehending UV-induced genetic mutations and carcinogenesis (Ito et al., 1999).

5. Environmental Bioremediation

In environmental science, derivatives of rac-(1R,3R)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol, cis have been studied for their role in bioremediation. A specific example is the biotransformation of 3-methyl-4-nitrophenol, a breakdown product of certain pesticides, by Ralstonia sp. SJ98. This research is crucial for environmental decontamination (Bhushan et al., 2000).

properties

IUPAC Name |

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10-11,14H,7H2,1-2H3/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRIPCLHMNNNND-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3S)-2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-(4-(4-nitrophenyl)piperazin-1-yl)-5-oxopentyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469519.png)

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![2-(3,5-difluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2469528.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)